

4-(1-Boc-piperidin-3-yl)-butyric acid CAS 318536-95-7

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(1-Boc-piperidin-3-yl)-butyric acid

Cat. No.: B1371624

[Get Quote](#)

An In-depth Technical Guide to **4-(1-Boc-piperidin-3-yl)-butyric acid** (CAS 318536-95-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-(1-Boc-piperidin-3-yl)-butyric acid**, a key intermediate in modern pharmaceutical synthesis. The document details the compound's chemical and physical properties, a proposed synthetic route with a detailed experimental protocol, purification methods, and in-depth analytical characterization. The guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the synthesis of complex molecules, particularly in the fields of oncology and virology.

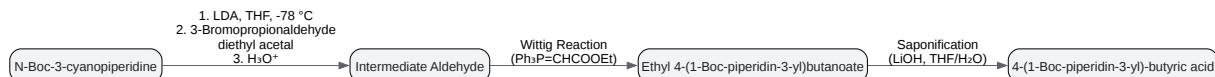
Introduction

4-(1-Boc-piperidin-3-yl)-butyric acid, with CAS Registry Number 318536-95-7, is a bifunctional molecule that incorporates a protected piperidine ring and a butyric acid side chain. The piperidine scaffold is a prevalent structural motif in a vast array of bioactive molecules and approved drugs. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen provides stability and allows for selective chemical transformations, making it an ideal building block in multi-step syntheses. The butyric acid moiety offers a handle for further functionalization, such as amide bond formation, to link the piperidine core to other molecular

fragments. This compound is a valuable intermediate in the synthesis of various pharmaceutical agents, including potential anticancer and antiviral drugs.[\[1\]](#)

Chemical and Physical Properties

A summary of the key chemical and physical properties of **4-(1-Boc-piperidin-3-yl)-butyric acid** is presented in the table below.


Property	Value
CAS Number	318536-95-7
Molecular Formula	C ₁₄ H ₂₅ NO ₄
Molecular Weight	271.35 g/mol
IUPAC Name	4-(1-(tert-butoxycarbonyl)piperidin-3-yl)butanoic acid
Synonyms	4-(1-BOC-PIPERIDIN-3-YL)-BUTYRIC ACID, 1-[(tert-Butoxy)carbonyl]-3-piperidinebutanoic acid
Appearance	White to off-white solid (predicted)
Purity	Typically ≥98%

Synthesis and Purification

While a specific, published, step-by-step synthesis for **4-(1-Boc-piperidin-3-yl)-butyric acid** is not readily available in the literature, a plausible and scientifically sound synthetic route can be proposed based on established organic chemistry principles. The following proposed synthesis starts from the commercially available N-Boc-3-cyanopiperidine.

Proposed Synthetic Workflow

The proposed three-step synthesis is outlined below. It involves the alkylation of N-Boc-3-cyanopiperidine, followed by nitrile hydrolysis to an ester, and subsequent saponification to the desired carboxylic acid.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **4-(1-Boc-piperidin-3-yl)-butyric acid**.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 3-(4-oxobutyl)piperidine-1-carboxylate (Intermediate Aldehyde)

This step involves the deprotonation of N-Boc-3-cyanopiperidine at the α -position to the nitrile, followed by alkylation with a protected 3-carbon electrophile, and subsequent deprotection to reveal the aldehyde.

- To a solution of diisopropylamine (1.2 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, add n-butyllithium (1.1 eq.) dropwise. Stir the mixture for 30 minutes to generate lithium diisopropylamide (LDA).
- Add a solution of N-Boc-3-cyanopiperidine (1.0 eq.) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour.
- Add 3-bromopropionaldehyde diethyl acetal (1.2 eq.) to the reaction mixture and allow it to slowly warm to room temperature overnight.
- Quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Dissolve the crude product in a mixture of THF and 1M HCl and stir at room temperature for 4 hours to hydrolyze the acetal.
- Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.

- Purify the crude product by flash column chromatography on silica gel to afford the intermediate aldehyde.

Step 2: Synthesis of Ethyl 4-(1-Boc-piperidin-3-yl)butanoate

A Wittig reaction is employed to convert the aldehyde to the α,β -unsaturated ester, which is then reduced to the saturated ester.

- To a suspension of (carbethoxymethylene)triphenylphosphorane (1.1 eq.) in anhydrous dichloromethane (DCM), add a solution of the intermediate aldehyde from Step 1 (1.0 eq.) in DCM.
- Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
- Concentrate the reaction mixture and purify by flash column chromatography to isolate the α,β -unsaturated ester.
- Dissolve the unsaturated ester in ethanol and add Pd/C (10 mol%).
- Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.
- Filter the reaction mixture through Celite and concentrate the filtrate to yield the crude ethyl 4-(1-Boc-piperidin-3-yl)butanoate, which can be purified by column chromatography if necessary.

Step 3: Synthesis of **4-(1-Boc-piperidin-3-yl)-butyric acid**

The final step is the saponification of the ethyl ester to the carboxylic acid.[\[2\]](#)[\[3\]](#)

- Dissolve the ethyl ester from Step 2 (1.0 eq.) in a mixture of THF and water.
- Add lithium hydroxide (LiOH) (2.0-3.0 eq.) and stir the mixture at room temperature until the ester is fully hydrolyzed (monitored by TLC).
- Acidify the reaction mixture to pH ~3 with 1M HCl.

- Extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield **4-(1-Boc-piperidin-3-yl)-butyric acid**.

Purification

The final product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield a white to off-white solid. Purity can be assessed by HPLC and NMR spectroscopy.

Analytical Characterization

As no publicly available spectra for this specific compound were found, the following data are predicted based on the analysis of its constituent functional groups and data from structurally similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, CDCl₃, 400 MHz):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10-12	br s	1H	-COOH
~3.8-4.1	m	2H	-CH ₂ - (piperidine, adjacent to N)
~2.7-2.9	m	2H	-CH ₂ - (piperidine, adjacent to N)
~2.3	t	2H	-CH ₂ -COOH
~1.1-2.0	m	9H	Piperidine ring protons and -CH ₂ -CH ₂ -CH ₂ -
1.45	s	9H	-C(CH ₃) ₃ (Boc)

¹³C NMR (Predicted, CDCl₃, 100 MHz):

Chemical Shift (δ , ppm)	Assignment
~179	-COOH
~155	-C=O (Boc)
~79	-C(CH ₃) ₃ (Boc)
~45-50	-CH ₂ - (piperidine, adjacent to N)
~30-40	Piperidine ring carbons and butyric acid chain carbons
28.4	-C(CH ₃) ₃ (Boc)

The chemical shifts of the piperidine ring protons are expected to be broad due to conformational isomers introduced by the Boc group.^[4] The carboxylic acid proton signal is also expected to be broad and its chemical shift can be concentration-dependent.^[5]

Mass Spectrometry (MS)

Mass spectral analysis is crucial for confirming the molecular weight and fragmentation pattern.

- Electrospray Ionization (ESI-MS):
 - Expected $[M+H]^+$: m/z 272.18
 - Expected $[M+Na]^+$: m/z 294.16
- Fragmentation Analysis: The fragmentation of N-Boc-piperidine derivatives is well-characterized.^[1] Common fragmentation pathways include the loss of the Boc group or isobutylene.
 - Loss of tert-butyl group (-57 Da): A significant fragment at m/z 215 is expected.
 - Loss of the Boc group (-101 Da): A fragment corresponding to the deprotected piperidine derivative at m/z 171 is also anticipated.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the carboxylic acid and the carbamate functional groups.[6][7]

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H stretch (carboxylic acid dimer)
~2975, ~2870	Medium	C-H stretch (aliphatic)
~1710	Strong	C=O stretch (carboxylic acid dimer)
~1690	Strong	C=O stretch (Boc carbamate)
~1450, ~1365	Medium	C-H bend
~1250, ~1160	Strong	C-O stretch (carbamate)

Applications in Drug Discovery and Development

4-(1-Boc-piperidin-3-yl)-butyric acid is a versatile building block for the synthesis of complex molecular architectures. The presence of the Boc-protected piperidine allows for its incorporation into molecules where this saturated heterocycle is a key pharmacophoric element. The butyric acid side chain provides a reactive handle for coupling reactions, most commonly amide bond formation, to link the piperidine core to other parts of a target molecule.

This intermediate is particularly valuable in the development of:

- **Enzyme Inhibitors:** The piperidine ring can be designed to fit into the active site of enzymes, while the butyric acid chain can be used to introduce functionalities that interact with specific residues or to attach the molecule to a larger scaffold.
- **Receptor Ligands:** Many receptor ligands incorporate a basic nitrogen atom, and the piperidine moiety can serve this role after deprotection of the Boc group.
- **PROTACs and Molecular Glues:** The carboxylic acid can be used as an attachment point for linkers in the development of proteolysis-targeting chimeras (PROTACs) and other bifunctional molecules.

The structural features of this compound make it a valuable asset in the synthesis of novel therapeutics, particularly in the fields of oncology and virology.

Safety Information

While a comprehensive safety profile for this specific compound is not available, based on structurally related molecules, it should be handled with appropriate care. It may cause skin and eye irritation. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).

Conclusion

4-(1-Boc-piperidin-3-yl)-butyric acid is a valuable and versatile intermediate for organic and medicinal chemists. Its bifunctional nature, combining a protected piperidine ring with a reactive carboxylic acid side chain, allows for its use in the synthesis of a wide range of complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its properties, a plausible synthetic route, and detailed analytical characterization to aid researchers in its effective utilization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. orgchemboulder.com [orgchemboulder.com]
- To cite this document: BenchChem. [4-(1-Boc-piperidin-3-yl)-butyric acid CAS 318536-95-7]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1371624#4-1-boc-piperidin-3-yl-butyric-acid-cas-318536-95-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com